molecular formula C5H4ClFN2 B6280021 4-chloro-5-fluoropyridin-3-amine CAS No. 1393570-52-9

4-chloro-5-fluoropyridin-3-amine

Cat. No.: B6280021
CAS No.: 1393570-52-9
M. Wt: 146.6
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Description

4-chloro-5-fluoropyridin-3-amine is an organic compound with the molecular formula C5H4ClFN2 and a molecular weight of 146.6 g/mol. This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. One common method involves the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

    Substitution reactions: The fluorine atom can be substituted by other groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyridines .

Scientific Research Applications

4-chloro-5-fluoropyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-5-fluoropyridin-3-amine include:

    5-fluoropyridin-3-amine: A fluorinated pyridine with similar properties and applications.

    5-chloro-4-fluoropyridin-2-amine: Another chlorinated and fluorinated pyridine with comparable reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1393570-52-9

Molecular Formula

C5H4ClFN2

Molecular Weight

146.6

Purity

95

Origin of Product

United States

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